

# Flow Cytometry Analysis of Cells Treated with Modified Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Modified oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, represent a powerful class of therapeutic agents designed to modulate gene expression with high specificity.[1][2] The development and validation of these therapies necessitate robust analytical methods to characterize their cellular uptake, mechanism of action, and potential off-target effects. Flow cytometry is an indispensable tool in this process, offering high-throughput, quantitative analysis at the single-cell level.[3][4]

This document provides detailed application notes and protocols for key flow cytometry-based assays used to evaluate cells treated with modified oligonucleotides. These applications include quantifying cellular uptake, assessing induced apoptosis, analyzing cell cycle distribution, and performing immunophenotyping to understand effects on specific cell populations.

# **Application Note 1: Quantification of Cellular Uptake**

The efficiency with which modified oligonucleotides enter target cells is a critical determinant of their therapeutic efficacy. Flow cytometry provides a quantitative and high-throughput method



to measure the total cellular uptake of fluorescently-labeled oligonucleotides.[3] This assay helps in screening different oligonucleotide modifications or delivery formulations to identify candidates with optimal internalization properties.[5]

## **Data Presentation: Cellular Uptake Efficiency**

The following table summarizes representative data on the cellular uptake of a fluorescently (e.g., Cy3-labeled) oligonucleotide with different chemical modifications in HEK293T cells. Data is presented as the percentage of fluorescent cells and the mean fluorescence intensity (MFI), which correlates with the amount of internalized oligonucleotide.[5][6]

| Oligonucleotid<br>e Modification | Concentration<br>(µM) | Incubation<br>Time (h) | Fluorescent<br>Cells (%) | Mean<br>Fluorescence<br>Intensity (MFI) |
|----------------------------------|-----------------------|------------------------|--------------------------|-----------------------------------------|
| Unmodified<br>Control            | 5                     | 4                      | 5.2 ± 1.1                | 150 ± 25                                |
| Phosphorothioat e (PS)           | 5                     | 4                      | 75.6 ± 4.3               | 3,200 ± 180                             |
| 2'-O-Methyl (2'-<br>OMe)         | 5                     | 4                      | 68.9 ± 3.8               | 2,850 ± 150                             |
| Locked Nucleic<br>Acid (LNA)     | 5                     | 4                      | 82.1 ± 5.1               | 4,100 ± 210                             |
| Lipofectamine™<br>Control        | 5                     | 4                      | 98.5 ± 0.7               | 12,500 ± 550                            |

#### **Experimental Protocol: Cellular Uptake Analysis**

This protocol details the steps for quantifying the uptake of a fluorescently-labeled modified oligonucleotide.

#### Materials:

HEK293T cells (or other cell line of interest)



- Complete culture medium (e.g., DMEM + 10% FBS)
- Fluorescently-labeled modified oligonucleotide (e.g., Cy3- or FAM-labeled)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Flow cytometry tubes
- Flow cytometer

- Cell Seeding: The day before the experiment, seed cells in a 6-well plate at a density that will result in 60-70% confluency on the day of transfection.[7]
- Oligonucleotide Treatment: On the day of the experiment, dilute the fluorescently-labeled oligonucleotide to the desired concentration (e.g., 5 μM) in serum-free medium.[5] Remove the culture medium from the cells and add the oligonucleotide solution.
- Incubation: Incubate the cells with the oligonucleotide for a specified time (e.g., 4 hours) at 37°C in a CO2 incubator.[5]
- Cell Harvesting:
  - Wash the cells twice with PBS to remove any oligonucleotides bound to the outside of the plasma membrane.
  - Add Trypsin-EDTA and incubate until cells detach.
  - Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
- Sample Preparation for Flow Cytometry:
  - Centrifuge the cells at 400 x g for 5 minutes.



- $\circ$  Discard the supernatant and resuspend the cell pellet in 500  $\mu$ L of ice-cold PBS or flow cytometry buffer (e.g., PBS + 1% BSA).[8]
- Transfer the cell suspension to flow cytometry tubes.
- Data Acquisition:
  - Analyze the samples on a flow cytometer equipped with the appropriate laser for exciting the fluorophore (e.g., a 488 nm laser for FAM or a 561 nm laser for Cy3).
  - Acquire at least 10,000 events per sample.[7]
  - Use untreated cells as a negative control to set the gate for fluorescent-positive cells.
- Data Analysis: Determine the percentage of fluorescent cells and the mean fluorescence intensity (MFI) for each sample.

#### **Workflow for Cellular Uptake Analysis**





Click to download full resolution via product page

Caption: Experimental workflow for quantifying oligonucleotide uptake.



## **Application Note 2: Assessment of Apoptosis**

Many oligonucleotide-based therapies, particularly in oncology, are designed to induce apoptosis (programmed cell death) in target cells. Flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD is a standard method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

#### **Data Presentation: Apoptosis Induction**

The table below shows results from an apoptosis assay on DU145 prostate cancer cells treated with a Bcl-2 targeting antisense oligonucleotide (ASO) versus a non-targeting control.

| Treatment (400 nM)        | Viable Cells (%)<br>(Annexin V- / PI-) | Early Apoptotic (%)<br>(Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
|---------------------------|----------------------------------------|-------------------------------------------|------------------------------------------------|
| Untreated Control         | 94.1 ± 2.5                             | 3.2 ± 0.8                                 | 2.7 ± 0.6                                      |
| Scrambled Control ASO     | 93.5 ± 2.8                             | 3.8 ± 1.0                                 | 2.7 ± 0.9                                      |
| Anti-Bcl-2 ASO<br>(G3139) | 65.3 ± 4.1                             | 25.4 ± 3.2                                | 9.3 ± 1.5                                      |

Data is representative and inspired by findings on Bcl-2 targeting oligonucleotides.[7]

# Experimental Protocol: Annexin V and PI Staining for Apoptosis

#### Materials:

- Treated and control cells in suspension
- Annexin V-FITC (or other fluorophore)
- Propidium Iodide (PI) or 7-AAD staining solution



- 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
- Flow cytometry tubes
- Flow cytometer

- Cell Harvesting: Harvest cells after the desired treatment period. If using adherent cells, use
  a gentle dissociation reagent like TrypLE™ to minimize membrane damage.[9]
- Washing: Wash the cells twice with cold PBS by centrifuging at 400 x g for 5 minutes and resuspending the pellet.
- Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
- Staining:
  - $\circ$  Transfer 100 µL of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
  - Add 5 μL of Annexin V-FITC.
  - Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
- Viability Staining: Add 5 μL of PI staining solution to each tube.
- Final Volume Adjustment: Add 400 μL of 1X Annexin V Binding Buffer to each tube.
- Data Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour). Use a 488 nm laser for excitation and collect FITC fluorescence in the FL1 channel and PI fluorescence in the FL3 channel.
- Data Analysis: Create a dot plot of FITC (Annexin V) versus PI. Use unstained and single-stained controls to set compensation and quadrants to identify four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[7]



# **Apoptosis Signaling Pathway and Analysis Workflow**



Click to download full resolution via product page



Caption: Oligonucleotide targeting of Bcl-2 to induce apoptosis.



Click to download full resolution via product page



Caption: Workflow for apoptosis analysis using Annexin V and PI.

# **Application Note 3: Cell Cycle Analysis**

Modified oligonucleotides can influence cell proliferation by inducing cell cycle arrest at specific checkpoints. Flow cytometry analysis of cellular DNA content is a fundamental technique to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11] This is typically achieved by staining permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[12]

#### **Data Presentation: Cell Cycle Distribution**

The following table shows the effect of an antisense oligonucleotide (aODN) targeting the urokinase plasminogen activator receptor (uPAR) on the cell cycle distribution of PC3 prostate cancer cells over time.

| Treatment<br>Time (h) | Treatment | <b>G0/G1 Phase</b> (%) | S Phase (%) | G2/M Phase<br>(%) |
|-----------------------|-----------|------------------------|-------------|-------------------|
| 48                    | Control   | 55.1                   | 24.3        | 20.6              |
| 48                    | aODN      | 68.9                   | 12.5        | 18.6              |
| 72                    | Control   | 54.5                   | 25.8        | 19.7              |
| 72                    | aODN      | 69.5                   | 11.9        | 18.6              |
| 96                    | Control   | 56.2                   | 23.9        | 19.9              |
| 96                    | aODN      | 68.2                   | 13.1        | 18.7              |

Data is representative and inspired by findings on uPAR signaling blockade.[13]

# Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

Treated and control cells



- PBS
- Ice-cold 70% Ethanol
- RNase A solution (100 μg/mL)
- Propidium Iodide (PI) staining solution (50 μg/mL in PBS)
- Flow cytometry tubes
- Flow cytometer

- Cell Harvesting: Collect approximately 1 x 10<sup>6</sup> cells per sample.
- Washing: Wash the cells once with ice-cold PBS.
- Fixation:
  - Resuspend the cell pellet in 500 μL of ice-cold PBS.
  - While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.
  - Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[12]
- Staining:
  - Centrifuge the fixed cells at 800 x g for 5 minutes.
  - Discard the ethanol and wash the pellet once with PBS.
  - Resuspend the cell pellet in 500 μL of PI staining solution containing RNase A. The RNase
     A is crucial to degrade RNA and ensure that PI only stains DNA.[12]
- Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
- Data Acquisition:



- Analyze the samples on a flow cytometer using a 488 nm laser.
- Collect data on a linear scale for the PI fluorescence channel (e.g., FL2-A or FL3-A) to properly resolve the G0/G1 and G2/M peaks.[14]
- Data Analysis: Generate a histogram of DNA content. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13]

# **Workflow for Cell Cycle Analysis**





Click to download full resolution via product page

Caption: Workflow for cell cycle analysis using PI staining.



# **Application Note 4: Immunophenotyping**

Immunophenotyping by flow cytometry is a powerful technique used to identify and quantify different cell populations within a heterogeneous sample based on their expression of specific cell surface and intracellular markers.[15][16] When developing oligonucleotide therapies, especially for hematologic malignancies or immunomodulation, this analysis is crucial for determining the specific cell types affected by the treatment.[17]

#### **Data Presentation: Changes in T-Cell Subsets**

The table below illustrates hypothetical data on the effect of an immunomodulatory oligonucleotide on human peripheral blood mononuclear cells (PBMCs) in culture.

| Treatment                  | Total T-Cells (% of<br>Lymphocytes,<br>CD3+) | Helper T-Cells (% of T-Cells, CD4+) | Cytotoxic T-Cells<br>(% of T-Cells,<br>CD8+) |
|----------------------------|----------------------------------------------|-------------------------------------|----------------------------------------------|
| Untreated Control          | 72.4 ± 3.1                                   | 65.2 ± 2.8                          | 33.1 ± 2.1                                   |
| Control<br>Oligonucleotide | 71.8 ± 3.5                                   | 64.9 ± 3.0                          | 33.5 ± 2.5                                   |
| Immuno-Oligo X             | 73.1 ± 2.9                                   | 52.5 ± 4.2                          | 45.8 ± 3.9                                   |

<sup>\*</sup>Indicates a statistically significant change compared to the untreated control.

#### **Experimental Protocol: Basic Immunophenotyping**

#### Materials:

- PBMCs or other cell suspension
- Flow cytometry buffer (PBS + 1% BSA + 0.1% Sodium Azide)
- Fluorochrome-conjugated antibodies (e.g., CD3-FITC, CD4-PE, CD8-APC)
- Fc block (to prevent non-specific antibody binding)
- Flow cytometry tubes



· Flow cytometer

- Cell Preparation: Isolate PBMCs by density gradient centrifugation (e.g., Ficoll-Paque™).
   After treatment with the oligonucleotide, wash and resuspend cells in flow cytometry buffer to a concentration of 1 x 10^7 cells/mL.
- Fc Receptor Blocking: Add Fc block to the cell suspension and incubate for 10 minutes on ice.
- Antibody Staining:
  - Aliquot 100 μL of cell suspension (1 x 10<sup>6</sup> cells) into flow cytometry tubes.
  - Add the pre-titrated amounts of each conjugated antibody.
  - Vortex gently and incubate for 30 minutes on ice in the dark.
- Washing: Add 2 mL of flow cytometry buffer to each tube, centrifuge at 400 x g for 5 minutes, and discard the supernatant. Repeat this wash step.
- Final Resuspension: Resuspend the cell pellet in 500 μL of flow cytometry buffer.
- Data Acquisition: Analyze the samples on a multi-color flow cytometer. Be sure to include single-color controls for compensation and fluorescence-minus-one (FMO) controls for accurate gating.[16]
- Data Analysis:
  - First, gate on the lymphocyte population using a forward scatter (FSC) vs. side scatter (SSC) plot.
  - From the lymphocyte gate, identify T-cells (CD3+).
  - From the T-cell gate, further distinguish between Helper T-cells (CD4+) and Cytotoxic T-cells (CD8+).



# **Logical Diagram: Gating Strategy for T-Cell Subsets**



Click to download full resolution via product page

Caption: Hierarchical gating strategy for identifying T-cell subsets.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Protocol [sigmaaldrich.com]
- 5. Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Cell Dissociation Enzymes Affect Annexin V/Flow-Cytometric Apoptotic Assay Outcomes After miRNA-based Transient Transfection | Anticancer Research [ar.iiarjournals.org]
- 10. agilent.com [agilent.com]
- 11. Cell cycle analysis Wikipedia [en.wikipedia.org]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Immunophenotyping by flow cytometry [abcam.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Flow Cytometry Analysis of Cells Treated with Modified Oligonucleotides: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150468#flow-cytometry-analysis-of-cells-treated-with-modified-oligonucleotides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com